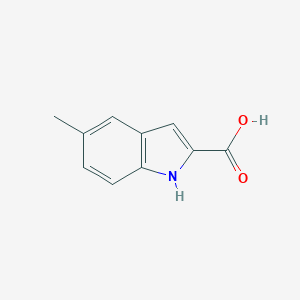

5-Methyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAITVOCMWPNFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293351 | |

| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10241-97-1 | |

| Record name | 10241-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic acid: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 5-Methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with visualizations of key processes and its role in the development of therapeutic agents.

Core Chemical Properties

This compound, with the CAS Number 10241-97-1, is an off-white to light brown solid compound.[1][2] It is a derivative of indole, a bicyclic aromatic heterocycle, and possesses a carboxylic acid functional group at the 2-position and a methyl group at the 5-position. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[3][4]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [5][6] |

| Molecular Weight | 175.18 g/mol | [3][5][6] |

| Melting Point | 236-238 °C (decomposes) | [1] |

| Appearance | Off-white to light brown solid/powder | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol (50 mg/mL) | [1] |

| pKa (Predicted) | 4.48 ± 0.30 | [1] |

Spectroscopic and Structural Identifiers

These identifiers are crucial for the unambiguous characterization of the compound.

| Identifier Type | Identifier | Source |

| CAS Number | 10241-97-1 | [2][5] |

| IUPAC Name | This compound | [2][5] |

| SMILES | CC1=CC=C2NC(=CC2=C1)C(O)=O | [2] |

| InChI Key | DAITVOCMWPNFTL-UHFFFAOYSA-N | [2][5] |

Synthesis and Purification Protocols

The most common and versatile method for synthesizing indole-2-carboxylic acids is the Fischer indole synthesis. This process typically involves the reaction of an arylhydrazine with a pyruvate derivative, followed by an acid-catalyzed cyclization. A key preliminary step often involves the Japp-Klingemann reaction to generate the required arylhydrazone intermediate.[7][8][9]

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of this compound starting from p-toluidine.

Part A: Diazotization and Japp-Klingemann Reaction to form Ethyl 2-((4-methylphenyl)hydrazono)propanoate

-

Diazonium Salt Formation: Dissolve p-toluidine in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the p-tolyl diazonium chloride salt.

-

Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Cool this solution to 0 °C and add a solution of sodium ethoxide. To this cooled solution, add the previously prepared diazonium salt solution dropwise. The reaction couples the diazonium salt with the β-keto-ester, which then undergoes rearrangement and cleavage to yield the hydrazone, ethyl 2-((4-methylphenyl)hydrazono)propanoate.[10]

-

Work-up: After the reaction is complete, the mixture is typically diluted with water, and the product hydrazone is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization from ethanol.[11]

Part B: Fischer Indolization and Saponification

-

Cyclization: Dissolve the purified hydrazone from Part A in a suitable solvent such as ethanol. Add a strong acid catalyst, such as gaseous HCl, sulfuric acid, or polyphosphoric acid.[10][12] Heat the mixture to reflux for several hours.[10] This acid-catalyzed reaction induces a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring, yielding Ethyl 5-methyl-1H-indole-2-carboxylate.[12][13]

-

Isolation: Cool the reaction mixture and pour it onto ice or into cold water to precipitate the crude ester.[11] Filter the solid, wash with water, and dry.

-

Saponification (Hydrolysis): Suspend the crude Ethyl 5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. Reflux the mixture for several hours to hydrolyze the ester to the corresponding carboxylate salt.[11]

-

Acidification: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a strong acid like concentrated HCl to precipitate the final product, this compound.[11]

-

Final Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. For higher purity, the product can be recrystallized.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on solubility data, ethanol or a mixed solvent system like ethanol/water is suitable.[1][14]

-

Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. If using a mixed solvent system, dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Protocols

Accurate structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for detailed structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is preferred for carboxylic acids as it allows for the observation of the exchangeable carboxylic acid and indole N-H protons.[15]

-

¹H NMR Parameters (400 MHz):

-

Pulse Program: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Parameters (100 MHz):

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[15] Expected ¹H NMR signals for the parent indole-2-carboxylic acid in DMSO-d₆ appear around 13.0 ppm (COOH), 11.8 ppm (NH), and 7.0-7.7 ppm (aromatic protons).[16] For the 5-methyl derivative, an additional singlet for the methyl group would be expected in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) method for a solid sample, or prepare a KBr pellet.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Peaks:

Biological Relevance and Applications

Indole-2-carboxylic acid and its derivatives are privileged scaffolds in drug discovery. The 5-methyl substituted variant serves as a crucial starting material for compounds targeting a range of diseases.

-

Antitumor Agents: this compound is explicitly mentioned as a compound used in the synthesis of antitumor agents.[3] Its rigid structure allows it to be elaborated into molecules that can interact with biological targets like enzymes or receptors involved in cancer pathology.

-

Anti-parasitic Activity: Carboxamide derivatives of this compound have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] Studies have shown that small, electron-donating groups like methyl at the 5-position are favored for potency.[4]

-

Antiviral Research: The broader class of indole-2-carboxylic acid derivatives has been investigated for various antiviral applications. For instance, modified indole-2-carboxylic acids have been designed as novel HIV-1 integrase strand transfer inhibitors, a key mechanism in preventing viral replication.[19]

The role of this compound in these applications is primarily as a core scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. 5-METHYLINDOLE-2-CARBOXYLIC ACID | 10241-97-1 [chemicalbook.com]

- 2. 5-Methylindole-2-carboxylic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H9NO2 | CID 259188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-甲基吲哚-2-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Japp-Klingemann_reaction [chemeurope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. benchchem.com [benchchem.com]

- 16. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 17. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Methyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The following sections detail established methodologies, including the Fischer indole synthesis and the Reissert indole synthesis, complete with experimental protocols and quantitative data.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. This route typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization. For the synthesis of this compound, the process begins with the formation of the ethyl ester precursor, ethyl 5-methyl-1H-indole-2-carboxylate, which is subsequently hydrolyzed to the desired carboxylic acid. A key starting material for this synthesis is the appropriate phenylhydrazone, which can be prepared via the Japp-Klingemann reaction from a diazonium salt and a β-ketoester.[1]

Logical Workflow for Fischer Indole Synthesis

Caption: Fischer Indole Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

This procedure is adapted from a similar synthesis of ethyl 2-methylindole-5-carboxylate.

-

Preparation of the Hydrazone: p-Tolylhydrazine hydrochloride is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. The resulting ethyl 2-(p-tolylhydrazono)propanoate can be isolated by filtration and washing with a cold solvent.

-

Cyclization: The prepared hydrazone is added to a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. The reaction mixture is heated to a temperature typically ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude ethyl 5-methyl-1H-indole-2-carboxylate. The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of Ethyl 5-methyl-1H-indole-2-carboxylate

-

The ethyl 5-methyl-1H-indole-2-carboxylate is suspended in an alcoholic solvent, such as methanol or ethanol.

-

An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the suspension.

-

The mixture is heated under reflux for several hours until the ester is completely hydrolyzed, which can be monitored by TLC.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data for Fischer Indole Synthesis

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | p-Tolylhydrazine, Ethyl pyruvate | Ethanol, Acetic acid (cat.), Reflux | Ethyl 2-(p-tolylhydrazono)propanoate | High | General Procedure |

| 2 | Ethyl 2-(p-tolylhydrazono)propanoate | Polyphosphoric acid, 80-100 °C | Ethyl 5-methyl-1H-indole-2-carboxylate | ~70-80% (estimated) | Adapted from similar syntheses |

| 3 | Ethyl 5-methyl-1H-indole-2-carboxylate | NaOH or KOH, Ethanol/Water, Reflux | This compound | >90% | [2][3] |

Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative route to indole-2-carboxylic acids, starting from an ortho-nitrotoluene derivative and diethyl oxalate.[4][5] This method involves the condensation of the starting materials in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.

Logical Workflow for Reissert Indole Synthesis

References

5-Methyl-1H-indole-2-carboxylic Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While the intrinsic biological activity of the core molecule is a subject of ongoing investigation, it primarily serves as a versatile scaffold and crucial intermediate in the synthesis of a diverse array of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-trypanosomal activities. This technical guide provides a comprehensive overview of the known biological activities associated with derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for various biological activities. The following tables summarize the available quantitative data for some of these derivatives, highlighting their potential in different therapeutic areas.

Anticancer and Apoptosis-Inducing Activity

Derivatives of this compound have shown notable potential as anticancer agents by inducing apoptosis.

Table 1: Apoptosis-Inducing Activity of this compound Derivatives

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (Breast Cancer) | Caspase Activation | EC50 | 0.1 µM | [2] |

Anti-Trypanosoma cruzi Activity

Amide derivatives of this compound have been investigated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Table 2: Anti-Trypanosoma cruzi Activity of 5-Methyl-1H-indole-2-carboxamide Derivatives

| Compound | Potency (pEC50) | Solubility (µg/mL) | Mouse Liver Microsome Intrinsic Clearance (Clint—μL/min/mg) | Reference |

| 5-Methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide | 5.4 - 6.2 | Not Specified | Not Specified | [3] |

| 5-Methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-indole-2-carboxamide | 5.4 - 6.2 | Not Specified | Not Specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound derivatives.

Caspase Activation Assay for Apoptosis Induction

This assay quantifies the induction of apoptosis by measuring the activity of caspases, key enzymes in the apoptotic pathway.

Methodology:

-

Cell Culture: T47D breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide) for a specified period.

-

Caspase Activity Measurement: A fluorogenic caspase substrate is added to the cells. The cleavage of the substrate by active caspases releases a fluorescent group.

-

Data Analysis: The fluorescence intensity is measured using a microplate reader. The EC50 value, the concentration at which the compound induces 50% of the maximal caspase activity, is calculated from the dose-response curve.[2]

Diagram of Caspase Activation Assay Workflow

Caption: Workflow for the caspase activation assay.

Anti-Trypanosoma cruzi Activity Assay

This assay determines the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Methodology:

-

Host Cell Culture: A suitable host cell line (e.g., L6 rat myoblasts) is cultured and seeded in 96-well plates.

-

Infection: Host cells are infected with T. cruzi trypomastigotes.

-

Compound Treatment: After infection, the cells are treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a period sufficient for the parasite to replicate within the host cells.

-

Quantification of Parasite Load: The parasite load is quantified, often using a colorimetric assay with a substrate for a parasite-specific enzyme (e.g., β-galactosidase) or by high-content imaging.

-

Data Analysis: The pEC50, which is the negative logarithm of the EC50 value, is determined from the dose-response curve.

Diagram of Anti-Trypanosoma cruzi Assay Workflow

Caption: Workflow for the anti-Trypanosoma cruzi assay.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, its derivatives, particularly in the context of cancer, are known to interfere with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Indole derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[4][5]

Diagram of PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some indole-containing compounds have been found to modulate this pathway, contributing to their anticancer effects.

Diagram of MAPK/ERK Signaling Pathway Modulation

Caption: Modulation of the MAPK/ERK pathway by indole derivatives.

Conclusion

This compound stands out as a valuable scaffold in medicinal chemistry, giving rise to derivatives with significant biological activities across various therapeutic areas, including oncology and infectious diseases. While quantitative data on the core molecule itself is limited in the public domain, the potent activities of its derivatives underscore the importance of this chemical entity in drug discovery and development. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the therapeutic potential of novel compounds derived from this promising indole scaffold. Future research should aim to elucidate the specific biological activities and mechanisms of action of the parent compound to fully harness its potential.

References

- 1. scbt.com [scbt.com]

- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives, with a focus on their potential in drug development.

Core Synthetic Strategies and Methodologies

The synthesis of indole-2-carboxylic acid derivatives often begins with the indole-2-carboxylic acid core, which can be modified at various positions to optimize biological activity. Common synthetic strategies include esterification of the carboxylic acid, followed by modifications at the C3, C5, and C6 positions of the indole ring.

General Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

A foundational step in the synthesis of many indole-2-carboxylic acid derivatives involves the bromination and esterification of the indole core.

Materials:

-

3-Bromo-1H-indole-2-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous solution of sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-Bromo-1H-indole-2-carboxylic acid in anhydrous ethanol.

-

Add concentrated sulfuric acid dropwise to the solution.

-

Stir the mixture at 80°C for 2 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under vacuum to yield the crude product, which can be further purified by chromatography.[1]

General Experimental Protocol: Buchwald-Hartwig Amination for C3-Substituted Derivatives

The introduction of aryl amine substituents at the C3 position is a common strategy to enhance the biological activity of indole-2-carboxylic acid derivatives. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for this transformation.

Materials:

-

Ethyl 3-bromo-1H-indole-2-carboxylate

-

Substituted anilines

-

Palladium acetate (Pd(OAc)2)

-

Ligand (e.g., BINAP)

-

Base (e.g., Cs2CO3)

-

Anhydrous toluene

Procedure:

-

In a reaction vessel, combine ethyl 3-bromo-1H-indole-2-carboxylate, the desired substituted aniline, palladium acetate, a suitable phosphine ligand, and a base.

-

Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired C3-aminated indole-2-carboxylate derivative.[1]

Therapeutic Applications and Biological Activity

Indole-2-carboxylic acid derivatives have demonstrated significant potential across several therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.

As HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2][3][4] These compounds function by chelating with two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process.[1][2][3] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, have been shown to enhance binding to the viral DNA through π–π stacking interactions.[1][2]

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Modification | IC50 (μM) | Reference |

| 1 | Parent Indole-2-carboxylic acid | - | [2] |

| 17a | C6 halogenated benzene ring | 3.11 | [1][2] |

| 4a | 2-methoxyphenyl at C3 | 10.06 - 15.70 | [1] |

| 4b | 3-methoxyphenyl at C3 | 10.06 - 15.70 | [1] |

| 4d | - | 10.06 - 15.70 | [1] |

| 4e | - | 10.06 - 15.70 | [1] |

| 20a | Long branch on C3 | 0.13 | [3][4] |

As IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered promising targets for cancer immunotherapy.[5] Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[5]

Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

| Compound | IC50 for IDO1 (μM) | IC50 for TDO (μM) | Reference |

| 9o-1 | 1.17 | 1.55 | [5] |

| 9p-O | Double-digit nanomolar | Double-digit nanomolar | [5] |

As Anticancer Agents

Indole-2-carboxylic acid derivatives have shown promise as anticancer agents by targeting various proteins and pathways involved in cancer progression. For instance, derivatives have been developed to target the 14-3-3η protein, which is overexpressed in several cancers.[6]

Table 3: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Target | Cancer Cell Line | IC50 (μM) | Reference |

| 46 | 14-3-3η protein | Bel-7402/5-Fu (chemo-resistant) | 4.55 | [6] |

Furthermore, indole-2-carboxamide derivatives have been synthesized and evaluated as EGFR/CDK2 dual inhibitors, demonstrating potent antiproliferative activity.[7]

Table 4: Antiproliferative and Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives

| Compound | Antiproliferative GI50 (µM) (Average) | CDK2 Inhibition IC50 (nM) | Reference |

| 5e | 0.95 | 13 | [7] |

| 5h | - | 11 | [7] |

| 5k | - | 19 | [7] |

| Dinaciclib (ref) | - | 20 | [7] |

As CysLT1 Selective Antagonists

Derivatives of indole-2-carboxylic acid have been identified as novel and highly potent selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma.[8]

Table 5: Antagonist Activity of Indole-2-Carboxylic Acid Derivatives at CysLT Receptors

| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) | Reference |

| 1 | 0.66 ± 0.19 | No activity | [8] |

| 17k | 0.0059 ± 0.0011 | 15 ± 4 | [8] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of indole-2-carboxylic acid derivatives are mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to discover these compounds can aid in understanding their mechanism of action and in the design of new derivatives.

Caption: Discovery workflow and mechanism of HIV-1 integrase inhibition.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical parameters, spectral data, and established synthetic protocols.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as an off-white to light brown powder.[1] Its core structure consists of an indole bicyclic system with a methyl group at the 5-position and a carboxylic acid at the 2-position.

Physicochemical Data

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][3] |

| Melting Point | 236-238 °C (decomposes) | [1] |

| Appearance | Off-white to light brown solid | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol (50 mg/mL) | [1] |

| pKa (Predicted) | 4.48 ± 0.30 | [1] |

| XLogP3 (Predicted) | 2.7 | [1] |

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

| Identifier Type | Identifier |

| SMILES | CC1=CC2=C(C=C1)NC(=C2)C(=O)O |

| InChI | InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) |

| InChIKey | DAITVOCMWPNFTL-UHFFFAOYSA-N |

| CAS Number | 10241-97-1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons on the indole ring and the methyl and carboxylic acid groups. While specific solvent and instrument frequency can cause slight variations, typical chemical shifts are observed.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the ten carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. The broad O-H stretch of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ region. The C=O stretch of the carbonyl group gives a strong absorption between 1690 and 1760 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is calculated as 175.063328530 Da.[1][3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the indole nucleus and the carboxylic acid functional group. The indole ring is electron-rich and susceptible to electrophilic substitution. The carboxylic acid group can undergo typical reactions such as esterification and amidation. For instance, it can be coupled with amines to form amides, a common reaction in the synthesis of bioactive molecules.

Experimental Protocols

The synthesis of this compound and its derivatives often employs classical indole synthesis methodologies. The Fischer indole synthesis is a widely used and versatile method.[4][5] A common route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, which then undergoes cyclization under acidic conditions.[6][7][8]

Representative Synthetic Workflow: Fischer Indole Synthesis

The following diagram illustrates a general workflow for the synthesis of indole-2-carboxylic acid derivatives, adaptable for this compound, starting from a substituted aniline.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of a 5-substituted-1H-indole-2-carboxylate

The following protocol for the synthesis of ethyl 5-methoxy-1H-indole-2-carboxylate can be adapted for the 5-methyl analog by starting with p-toluidine instead of p-anisidine.[4]

Step 1: Preparation of the Hydrazone Intermediate via Japp-Klingemann Reaction

-

A solution of the corresponding diazonium salt is prepared from the substituted aniline (e.g., p-toluidine).

-

This diazonium salt solution is added to a cooled suspension of a β-ketoester (e.g., ethyl 2-methylacetoacetate) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., water/methanol).

-

The reaction mixture is stirred at low temperature to form the azo intermediate.

-

Under basic conditions (e.g., sodium ethoxide in ethanol), the azo intermediate rearranges to the more stable hydrazone.

Step 2: Fischer Indole Synthesis (Cyclization)

-

The crude hydrazone from the previous step is heated to reflux in the presence of a strong acid catalyst. Gaseous HCl in ethanol is a common choice.[4]

-

The reaction is monitored until completion.

-

Upon cooling, the product, the ethyl ester of this compound, precipitates and can be collected by filtration.

Step 3: Hydrolysis to the Carboxylic Acid

-

The synthesized ester is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

-

The mixture is heated to reflux to facilitate the hydrolysis of the ester.

-

After cooling, the ethanol is removed, and the aqueous solution is acidified with a strong acid like HCl to precipitate the final product, this compound.

-

The solid product is collected by filtration, washed with water, and dried.

Logical Relationship of Physicochemical Properties

The interplay between the structural features of this compound and its observed properties is key to understanding its behavior in various applications.

Caption: Influence of structural motifs on key physicochemical properties.

References

- 1. This compound | C10H9NO2 | CID 259188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methylindole-2-carboxylic acid, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Japp-Klingemann_reaction [chemeurope.com]

An In-depth Technical Guide to 5-Methylindole-2-carboxylic Acid (CAS 10241-97-1): Properties and Application in the Development of Pin1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindole-2-carboxylic acid (CAS 10241-97-1) is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a key precursor in the synthesis of potent antitumor agents. Its indole scaffold is a privileged structure in drug discovery, and its derivatives have shown promise as inhibitors of the peptidyl-prolyl cis-trans isomerase Pin1, a critical enzyme implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methylindole-2-carboxylic acid, its role in the development of Pin1 inhibitors, the signaling pathways modulated by Pin1, and detailed experimental protocols relevant to the synthesis and evaluation of these potential cancer therapeutics.

Physicochemical Properties of 5-Methylindole-2-carboxylic Acid

5-Methylindole-2-carboxylic acid is a light brown crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10241-97-1 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Melting Point | 236-238 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol (50 mg/mL), insoluble in water. | [1] |

| Appearance | Light brown powder | [1] |

| InChI Key | DAITVOCMWPNFTL-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc2[nH]c(cc2c1)C(O)=O | [2] |

| Storage Temperature | -20°C | [3] |

Role in the Development of Pin1 Inhibitors

5-Methylindole-2-carboxylic acid serves as a crucial starting material for the synthesis of a class of anticancer compounds that target the Pin1 enzyme.[4] Pin1 is a peptidyl-prolyl cis-trans isomerase that specifically recognizes and isomerizes the peptide bond preceding a phosphorylated serine or threonine residue that is followed by a proline (pSer/Thr-Pro). This isomerization acts as a molecular switch, regulating the conformation and thereby the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis. In many human cancers, Pin1 is overexpressed and its activity is heightened, contributing to uncontrolled cell growth and survival. Therefore, inhibiting Pin1 has emerged as a promising therapeutic strategy.

The indole scaffold of 5-Methylindole-2-carboxylic acid provides a key structural motif for designing Pin1 inhibitors. Structure-activity relationship (SAR) studies of indole-based inhibitors have demonstrated that modifications at various positions of the indole ring can significantly impact their potency and selectivity for Pin1.

Pin1 Signaling Pathways

Pin1 exerts its oncogenic effects by modulating a complex network of signaling pathways critical for cell growth and survival. Understanding these pathways is essential for the rational design and development of Pin1-targeted therapies.

Cyclin D1 and Cell Cycle Progression

One of the most well-characterized functions of Pin1 is its regulation of Cyclin D1, a key protein that drives the G1/S phase transition of the cell cycle. Pin1 binds to and stabilizes phosphorylated Cyclin D1, preventing its degradation and promoting cell cycle progression. Inhibition of Pin1 leads to a decrease in Cyclin D1 levels, resulting in cell cycle arrest.

Ras/AP-1 Signaling Pathway

The Ras signaling pathway is frequently activated in cancer and plays a central role in promoting cell proliferation. Pin1 can potentiate this pathway by acting on downstream components like the transcription factor AP-1 (a dimer of c-Jun and c-Fos). Pin1 isomerizes phosphorylated c-Jun, enhancing its stability and transcriptional activity, thereby amplifying the pro-proliferative signals originating from Ras.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Pin1 can stabilize β-catenin by preventing its degradation, leading to its accumulation and translocation to the nucleus where it activates the transcription of target genes involved in cell proliferation and survival.

References

- 1. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of this compound.

Molecular Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a methyl group substituted at the 5-position and a carboxylic acid group at the 2-position.

Molecular Visualization

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10241-97-1 | |

| SMILES | Cc1ccc2[nH]c(cc2c1)C(O)=O | |

| Melting Point | 213-214 °C (decomposes) | |

| Appearance | Off-white to light brown solid |

Synthesis

The most common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Formation of the Hydrazone:

-

In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the p-tolylhydrazone of pyruvic acid. The progress of this reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization:

-

To the flask containing the hydrazone, add the acid catalyst. Polyphosphoric acid is often used and the mixture is heated, typically in the range of 80-100°C.

-

The reaction is stirred at this temperature for a period of time, which can range from 30 minutes to several hours, until the starting material is consumed as indicated by TLC.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water to remove any remaining acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Reaction Workflow

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, vinyl, methyl, and acidic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H (indole) |

| ~10.0 | br s | 1H | COOH |

| ~7.4 | s | 1H | H4 |

| ~7.2 | d | 1H | H7 |

| ~7.0 | d | 1H | H6 |

| ~6.9 | s | 1H | H3 |

| ~2.4 | s | 3H | CH₃ |

Note: Predicted chemical shifts are based on typical values for similar indole derivatives and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each of the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxyl) |

| ~136 | C7a |

| ~132 | C5 |

| ~130 | C2 |

| ~128 | C3a |

| ~124 | C6 |

| ~121 | C4 |

| ~111 | C7 |

| ~102 | C3 |

| ~21 | CH₃ |

Note: Predicted chemical shifts are based on typical values for similar indole derivatives and can vary depending on the solvent and concentration.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~3300 | Medium | N-H stretch (indole) |

| ~1680 | Strong | C=O stretch (carboxylic acid, conjugated) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

Note: The broadness of the O-H stretch is a hallmark of the dimeric hydrogen bonding in carboxylic acids.[6][7]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

| m/z | Interpretation |

| 175 | [M]⁺, Molecular ion |

| 130 | [M-COOH]⁺, Loss of the carboxylic acid group |

Biological Activity

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the indole-2-carboxylic acid scaffold is a known pharmacophore. Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications.

Notably, some indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[8][9] These compounds are thought to chelate with magnesium ions in the active site of the enzyme, thereby blocking its function. This suggests that this compound could serve as a valuable starting material or fragment for the design of novel antiviral agents. Additionally, it has been mentioned as a compound used in the synthesis of antitumor agents.[10] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular molecule.

Conclusion

This compound is a well-characterized indole derivative with established synthetic routes and clear spectroscopic signatures. Its structural features make it an attractive building block for the development of new therapeutic agents, particularly in the fields of antiviral and anticancer research. This guide provides foundational technical information to support further investigation and application of this compound in drug discovery and development.

References

- 1. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. echemi.com [echemi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to 5-Methyl-1H-indole-2-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, chemical properties, and diverse biological activities. The content herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Chemical Properties and Data

This compound presents as an off-white to light brown solid. It is soluble in ethanol but insoluble in water.[1] Key chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Melting Point | 236-238 °C (decomposes) | [2] |

| pKa | 4.48 ± 0.30 (Predicted) | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Solubility | Soluble in ethanol (50 mg/ml), Insoluble in water | [2] |

| CAS Number | 10241-97-1 | [2] |

Synthesis of this compound

The synthesis of this compound and its derivatives often employs classical indole ring formation strategies, most notably the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid. Additionally, functionalization of the indole core and modification of the carboxylic acid group are common strategies to generate diverse analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Fischer Indole Synthesis of Indole-2-Carboxylic Acid Esters (General Procedure)

The following protocol is adapted from the synthesis of related indole-2-carboxylates and can be modified for the synthesis of ethyl 5-methyl-1H-indole-2-carboxylate, a direct precursor to the target compound.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Pyruvic acid

-

Ethanol

-

Concentrated Sulfuric Acid or other acid catalyst (e.g., polyphosphoric acid)

Procedure:

-

Hydrazone Formation: A mixture of p-tolylhydrazine hydrochloride and pyruvic acid is refluxed in ethanol to form the corresponding phenylhydrazone.

-

Cyclization: An acid catalyst, such as concentrated sulfuric acid, is added to the reaction mixture, which is then heated to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled and poured into water, causing the crude indole ester to precipitate. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an ethanol/water mixture, followed by acidification to precipitate the final product, this compound.

Below is a visual representation of a generalized Fischer indole synthesis workflow.

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities, with notable potential in the fields of antiparasitic and anticancer drug discovery.

Anti-Trypanosoma cruzi Activity

Derivatives of this compound have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] Structure-activity relationship studies have shown that small, electron-donating groups at the 5-position of the indole ring, such as a methyl group, are favorable for potency.[3]

| Compound | Substituent at 5-position | pEC₅₀ (T. cruzi) | Reference |

| 1 | Methyl | 5.4 - 6.2 | [3] |

| 2 | Cyclopropyl | > 6.0 | [3] |

| 3 | Ethyl | 5.4 - 6.2 | [3] |

| 4 | Methoxy | 5.4 - 6.2 | [3] |

| 5 | Halogens | < 4.2 | [3] |

| 6 | Trifluoromethyl | < 4.2 | [3] |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration.

Anticancer Activity

The indole-2-carboxylic acid scaffold is a key feature in the design of various anticancer agents. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

A series of indole-2-carboxylic acid benzylidene-hydrazides, derived from substituted indole-2-carboxylic acids including the 5-methyl analog, have been identified as potent inducers of apoptosis. The mechanism of action is believed to involve the inhibition of tubulin polymerization.

| Compound | Indole Substituents | Benzylidene Substituent | Caspase Activation EC₅₀ (µM) in T47D cells | Growth Inhibition GI₅₀ (µM) in T47D cells |

| 9a | 5-Methyl, 3-Phenyl | 4-Methyl | 0.1 | Not Reported |

Certain indole-2-carboxamide derivatives have been evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.

| Compound | Indole Substituents | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

| 5d | 5-Chloro, 3-Methyl | 89 ± 6 | Not Reported |

| 5e | 5-Chloro, 3-Methyl | 93 ± 8 | 13 |

| 5j | 5-Chloro, 3-Methyl | 98 ± 8 | Not Reported |

| Erlotinib (control) | - | 80 ± 5 | - |

| Dinaciclib (control) | - | - | 20 |

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of key experimental protocols used to assess the biological activity of this compound and its derivatives.

Anti-Trypanosoma cruzi Activity Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of T. cruzi.

General Procedure:

-

Cell Culture: Host cells (e.g., Vero cells) are seeded in microplates and infected with trypomastigotes of T. cruzi.

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a period to allow for the development of intracellular amastigotes.

-

Quantification: The number of viable amastigotes is quantified, often using a reporter gene assay (e.g., β-galactosidase) or high-content imaging.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

General Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

General Procedure:

-

Cell Treatment: Cells are treated with the test compound for a defined period to induce apoptosis.

-

Cell Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Quantification: The percentage of apoptotic cells is quantified.

The workflow for assessing the antiproliferative and apoptotic effects of a compound is depicted below.

Conclusion

This compound is a versatile scaffold with demonstrated potential in the development of new therapeutic agents. Its derivatives have shown promising activity against Trypanosoma cruzi and various cancer cell lines, acting through mechanisms such as the induction of apoptosis and inhibition of key enzymes like EGFR and CDK2. The synthetic accessibility of this core structure, primarily through the Fischer indole synthesis, allows for extensive chemical modifications to optimize its pharmacological properties. Further research into the specific signaling pathways modulated by these compounds will be crucial in elucidating their precise mechanisms of action and advancing their development towards clinical applications. This guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future research in this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 5-Methyl-1H-indole-2-carboxylic acid: A Comparative Review of Classical Protocols

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. This document provides detailed application notes and comparative protocols for three classical and widely utilized methods for its synthesis: the Fischer Indole Synthesis, the Reissert Indole Synthesis, and a combination of the Japp-Klingemann Reaction and Fischer Indole Synthesis. These protocols are intended for researchers and scientists in the field of organic synthesis and drug development.

Synthetic Strategies Overview

Three primary synthetic routes to this compound are presented, each commencing from readily available starting materials. The final step in each sequence involves the hydrolysis of the corresponding ethyl ester intermediate.

-

Fischer Indole Synthesis: This approach involves the acid-catalyzed cyclization of the p-tolylhydrazone of ethyl pyruvate.

-

Reissert Indole Synthesis: This method begins with the condensation of 2-nitro-4-methyltoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.

-

Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-part strategy first involves the synthesis of a hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized using Fischer indole synthesis conditions.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1] In this protocol, p-tolylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield ethyl 5-methyl-1H-indole-2-carboxylate. Subsequent hydrolysis affords the target carboxylic acid.

Experimental Workflow

Figure 1: Fischer Indole Synthesis Workflow.

Detailed Methodology

Step 1: Synthesis of Ethyl 2-(p-tolylhydrazono)propanoate (Hydrazone Formation)

-

In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the free hydrazine separates as an oil.

-

Extract the p-tolylhydrazine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude p-tolylhydrazine in ethanol, followed by the addition of an equimolar amount of ethyl pyruvate.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours, during which the hydrazone may precipitate.

-

If precipitation occurs, collect the product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate (Fischer Cyclization)

-

To the dried ethyl 2-(p-tolylhydrazono)propanoate, add polyphosphoric acid (PPA) or a mixture of a Lewis acid such as zinc chloride in a high-boiling solvent like toluene.[2][3]

-

Heat the reaction mixture to 100-140 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure ethyl 5-methyl-1H-indole-2-carboxylate.[4]

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the ethyl 5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide to the solution.

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates completely.

-

Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Quantitative Data

| Step | Product | Starting Materials | Catalyst/Reagents | Typical Yield |

| 1 | Ethyl 2-(p-tolylhydrazono)propanoate | p-Tolylhydrazine, Ethyl pyruvate | Acetic acid | 85-95% |

| 2 | Ethyl 5-methyl-1H-indole-2-carboxylate | Ethyl 2-(p-tolylhydrazono)propanoate | PPA or ZnCl₂ | 60-80% |

| 3 | This compound | Ethyl 5-methyl-1H-indole-2-carboxylate | NaOH, HCl | 90-98% |

Protocol 2: Reissert Indole Synthesis

The Reissert synthesis provides an alternative route to indole-2-carboxylic acids starting from o-nitrotoluenes.[5][6] For the synthesis of the target molecule, 2-nitro-4-methyltoluene is the starting material.

Experimental Workflow

Figure 2: Reissert Indole Synthesis Workflow.

Detailed Methodology

Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol.

-

To this solution, add diethyl oxalate followed by 2-nitro-4-methyltoluene.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of this compound (Reductive Cyclization)

-

Dissolve the ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate in glacial acetic acid.

-

Add zinc dust portion-wise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 1-2 hours.[7]

-

Cool the reaction mixture and filter to remove excess zinc.

-

Pour the filtrate into a large volume of cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.

Quantitative Data

| Step | Product | Starting Materials | Reagents | Typical Yield |

| 1 | Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate | 2-Nitro-4-methyltoluene, Diethyl oxalate | KOEt | 50-70% |

| 2 | This compound | Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate | Zn, Acetic Acid | 60-80% |

Protocol 3: Japp-Klingemann Reaction and Fischer Indole Synthesis

Experimental Workflow

Figure 3: Japp-Klingemann/Fischer Synthesis Workflow.

Detailed Methodology

Step 1: Synthesis of p-Toluenediazonium chloride

-

In a beaker, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Synthesis of Ethyl 2-(p-tolylhydrazono)propanoate (Japp-Klingemann Reaction)

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

Add a solution of sodium acetate in water and cool the mixture to 0-5 °C.

-

Slowly add the freshly prepared p-toluenediazonium chloride solution to the stirred solution of the β-ketoester, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product, ethyl 2-(p-tolylhydrazono)propanoate, will separate as an oil or solid. Extract with diethyl ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude hydrazone is often used directly in the next step without further purification.

Step 3 & 4: Fischer Cyclization and Hydrolysis

Follow the procedures outlined in Protocol 1, Steps 2 and 3, starting with the crude ethyl 2-(p-tolylhydrazono)propanoate obtained from the Japp-Klingemann reaction.

Quantitative Data

| Step | Product | Starting Materials | Reagents | Typical Yield |

| 1 & 2 | Ethyl 2-(p-tolylhydrazono)propanoate | p-Toluidine, Ethyl 2-methylacetoacetate | NaNO₂, HCl, NaOAc | 70-85% |

| 3 | Ethyl 5-methyl-1H-indole-2-carboxylate | Ethyl 2-(p-tolylhydrazono)propanoate | PPA | 60-80% |

| 4 | This compound | Ethyl 5-methyl-1H-indole-2-carboxylate | NaOH, HCl | 90-98% |

Summary and Comparison of Synthesis Protocols

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Japp-Klingemann/Fischer Synthesis |

| Starting Materials | p-Tolylhydrazine, Ethyl pyruvate | 2-Nitro-4-methyltoluene, Diethyl oxalate | p-Toluidine, Ethyl 2-methylacetoacetate |

| Key Intermediates | Hydrazone | o-Nitrophenylpyruvate ester | Diazonium salt, Hydrazone |

| Number of Steps | 2 (to ester) + Hydrolysis | 2 (direct to acid) | 3 (to ester) + Hydrolysis |

| Overall Yield (approx.) | 50-75% | 30-55% | 40-65% |

| Advantages | Generally good yields, straightforward. | Starts from a simple nitroaromatic. | Avoids handling of potentially unstable hydrazines. |

| Disadvantages | Hydrazine starting materials can be toxic/unstable. | Can have moderate yields in the condensation step. | Longer reaction sequence. |

The choice of synthetic route for this compound will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and safety considerations. The Fischer indole synthesis is often the most direct method if the corresponding hydrazine is readily available. The Reissert synthesis offers an alternative from a simple nitro-aromatic precursor. The Japp-Klingemann/Fischer route provides flexibility by generating the necessary hydrazone in situ, thereby avoiding the direct handling of potentially unstable hydrazine compounds. All three methods reliably produce the target molecule, a versatile intermediate for further synthetic elaborations in drug discovery and development.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. askfilo.com [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Japp klingemann reaction | PPTX [slideshare.net]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 5-Methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. The indole core, a privileged structure in drug discovery, mimics the amino acid tryptophan and provides a framework for designing molecules that can interact with various biological targets. The addition of a methyl group at the 5-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in key therapeutic areas, including oncology and virology.

I. Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential as inhibitors of critical targets in cancer and HIV-1 infection.

A. Anticancer Activity: Dual Inhibition of EGFR and CDK2

Certain carboxamide derivatives of this compound have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Dysregulation of EGFR signaling and the cell cycle, controlled by CDKs, are hallmarks of many cancers.

Signaling Pathway:

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

B. Antiviral Activity: Inhibition of HIV-1 Integrase

Derivatives of this compound have also been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for the establishment of a productive infection.

Mechanism of Action:

Caption: Inhibition of HIV-1 integrase strand transfer.

II. Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against various biological targets.

| Compound ID | Target | Assay | Cell Line | IC50 (µM) | Reference |

| 1 | Anti-Trypanosoma cruzi | Intracellular amastigote | - | pEC50: 5.4 | [4] |

| 2 | Anti-Trypanosoma cruzi | Intracellular amastigote | - | pEC50: 5.8 | [4] |

| Derivative of 5d | EGFR | Kinase Assay | - | 0.089 | [1] |

| Derivative of 5e | EGFR | Kinase Assay | - | 0.093 | [1] |

| Derivative of 5e | CDK2 | Kinase Assay | - | 0.013 | [1] |

| Derivative of 5h | CDK2 | Kinase Assay | - | 0.011 | [1] |

| 17a | HIV-1 Integrase | Strand Transfer | - | 3.11 | [2] |

| 20a | HIV-1 Integrase | Strand Transfer | - | 0.13 | [3] |

III. Experimental Protocols

A. Synthesis of this compound Derivatives

Caption: General synthetic workflow for derivatives.

1. Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate

This procedure is adapted from the Fischer indole synthesis.

-

Materials: 4-methylaniline, sodium nitrite, hydrochloric acid, ethyl 2-chloroacetoacetate, ethanol, sulfuric acid.

-

Procedure:

-